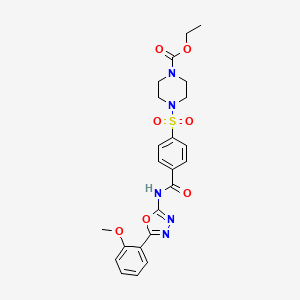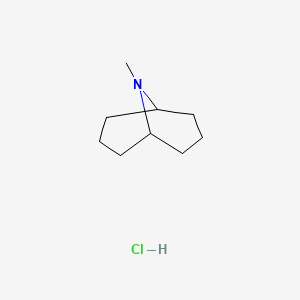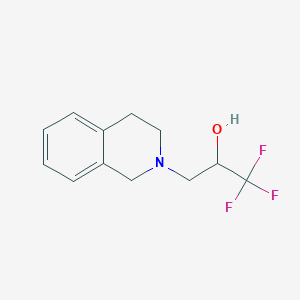![molecular formula C26H22ClN3O2 B2521509 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-53-6](/img/no-structure.png)
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidoindole core, which is a bicyclic structure consisting of a pyrimidine ring fused with an indole ring. The molecule also has benzyl groups attached at the 1 and 3 positions of the pyrimidoindole core, one of which is chlorinated .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidoindole core is a bicyclic structure, and the benzyl groups could add further complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl groups could potentially be modified through reactions such as alkylation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorobenzyl group could potentially affect the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Methodology
- Fischer Indole Synthesis : The compound’s indole core can be synthesized via Fischer indole synthesis. Researchers investigate reaction conditions, catalysts, and scalability for efficient access to this scaffold .
- Multicomponent Reactions (MCRs) : Leveraging the compound’s reactivity, scientists explore multicomponent syntheses of indoles. For instance, one-pot concatenation of Sonogashira coupling, cycloisomerization, and Fischer indole synthesis has been reported .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for antimicrobial, anti-inflammatory, or anticancer activity, among other possibilities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione followed by benzyl protection and subsequent reduction of the nitro group to an amine. The benzyl group is then deprotected to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "benzyl chloride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 2: Protection of the benzyl group using benzyl chloride and sodium hydroxide in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 3: Reduction of the nitro group to an amine using sodium borohydride in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 4: Deprotection of the benzyl group using hydrochloric acid to yield 3-benzyl-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 5: Cyclization of the amine with acetic anhydride in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione" ] } | |
CAS-Nummer |
887221-53-6 |
Molekularformel |
C26H22ClN3O2 |
Molekulargewicht |
443.93 |
IUPAC-Name |
3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
SKMYRMYDFRWYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)
